molecular formula C22H29N5O3 B2934837 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838851-04-0

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B2934837
CAS-Nummer: 838851-04-0
Molekulargewicht: 411.506
InChI-Schlüssel: NRABKRZVUACEST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. Key structural features include:

  • 1- and 3-methyl groups: Common in theophylline analogs, enhancing metabolic stability .
  • 8-[(2,6-dimethylmorpholin-4-yl)methyl] group: A morpholine derivative with dimethyl modifications, likely enhancing solubility and conformational rigidity compared to unsubstituted morpholine .

Eigenschaften

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRABKRZVUACEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations and Molecular Properties

Compound Name 7-Substituent 8-Substituent Molecular Weight Key Features References
Target Compound 2-Phenylethyl (2,6-Dimethylmorpholin-4-yl)methyl ~455.5* Balanced lipophilicity; rigid morpholine ring
7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione Benzyl Morpholin-4-yl 355.4 Shorter 7-substituent; unmodified morpholine
7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione 4-Fluorobenzyl Morpholin-4-yl ~373.4 Electron-withdrawing fluorine; improved metabolic stability
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Hexyl (2,6-Dimethylmorpholin-4-yl)methyl ~423.5 Aliphatic 7-substituent; higher lipophilicity
8-Chloro-1,3-dimethyl-7-[2-(4-methylphenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione 2-(4-Methylphenylamino)ethyl Chloro ~377.8 Electrophilic chloro group; polar 7-substituent
8-Mercapto-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione (dimer) Dipropyl Disulfide (dimer) 534.2 Dimeric structure; redox-active sulfur atoms

*Estimated based on structural analogs.

Key Findings from Structural Comparisons

  • Position 7 Modifications: Hydrophobic vs. Hexyl () and aliphatic chains increase lipophilicity but may reduce target specificity . Electron-Withdrawing Effects: The 4-fluorobenzyl group () enhances metabolic stability via reduced cytochrome P450 interactions but may introduce steric hindrance .
  • Position 8 Modifications :

    • Morpholine Derivatives : The 2,6-dimethylmorpholinylmethyl group in the target compound improves solubility compared to unsubstituted morpholine () while maintaining conformational rigidity .
    • Electrophilic Substituents : Chloro () and disulfide () groups introduce reactivity, enabling covalent binding or dimerization but increasing toxicity risks .
  • Synthetic Approaches :

    • Microwave-assisted synthesis () and nucleophilic substitutions () are common for introducing 7- and 8-substituents, with morpholine derivatives requiring alkylation or reductive amination .

Q & A

Q. What are the key challenges in synthesizing 8-[(2,6-dimethylmorpholin-4-yl)methyl]-substituted theophylline derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution at the 8-position of theophylline precursors. Key challenges include steric hindrance from bulky substituents (e.g., 2,6-dimethylmorpholine) and competing side reactions. Optimization strategies include:
  • Temperature control : Lower temperatures (e.g., 0–25°C) to minimize decomposition of reactive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Purification : Use silica gel chromatography with Rf ~0.5 (ethyl acetate/hexane) for intermediates .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine FTIR and mass spectrometry for cross-validation:
  • FTIR : Look for peaks at ~1697 cm⁻¹ (C=O stretching), ~744 cm⁻¹ (C-Cl in intermediates), and ~3344 cm⁻¹ (N-H stretching in precursors) .
  • Mass spectrometry : Characteristic fragments at m/z = 169 (cleavage at purine C8-N bond) and m/z = 149 (morpholine-methyl loss) .

Advanced Research Questions

Q. How can computational tools predict the drug-likeness and biological activity of this compound?

  • Methodological Answer : Use Chemicalize.org (ChemAxon) to analyze parameters critical for lead optimization:
  • Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
  • Polar surface area (PSA) : Target PSA <140 Ų for blood-brain barrier penetration .
  • Virtual screening : Dock into adenosine A1/A2A receptor models to predict xanthine-derivative antagonism .

Q. What strategies resolve contradictions in experimental data (e.g., divergent yields) when modifying substituents at the 7- and 8-positions?

  • Methodological Answer : Systematically vary substituents and analyze trends:
  • Electron-withdrawing groups (e.g., NO₂ at C8) : Increase reactivity in nucleophilic substitutions but may reduce solubility .
  • Steric effects : Bulky 2-phenylethyl groups at C7 improve selectivity but require longer reaction times .
  • Data reconciliation : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives in chloro-substituted intermediates) .

Q. How do morpholinyl and phenylethyl substituents influence physicochemical properties and target binding?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Morpholinyl group : Enhances water solubility via hydrogen bonding but may reduce membrane permeability .
  • Phenylethyl chain : Increases lipophilicity (logP +0.5–1.0) and enhances affinity for hydrophobic binding pockets (e.g., adenosine receptors) .
  • Case study : Compare IC₅₀ values of derivatives with morpholinyl vs. piperidinyl groups to assess selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.